2H-1,3-Diazepin-2-one, 1,3-bis((4-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
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Overview
Description
2H-1,3-Diazepin-2-one, 1,3-bis((4-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with the molecular formula C33H32Br2N2O3 It is characterized by its unique structure, which includes a diazepinone ring, multiple hydroxyl groups, and bromophenyl substituents
Preparation Methods
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis((4-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves several steps. One common synthetic route includes the following steps:
Formation of the Diazepinone Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the diazepinone ring.
Introduction of Bromophenyl Groups: The bromophenyl groups are introduced through a series of substitution reactions, typically using bromobenzyl halides as reagents.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is achieved.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2H-1,3-Diazepin-2-one, 1,3-bis((4-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl groups, using reagents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis((4-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other diazepinone derivatives and bromophenyl-substituted molecules. Compared to these compounds, 2H-1,3-Diazepin-2-one, 1,3-bis((4-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
Diazepinone Derivatives: Compounds with variations in the substituents on the diazepinone ring.
Bromophenyl-Substituted Molecules: Compounds with different functional groups attached to the bromophenyl rings.
Properties
CAS No. |
153182-57-1 |
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Molecular Formula |
C33H32Br2N2O3 |
Molecular Weight |
664.4 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-bromophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32Br2N2O3/c34-27-15-11-25(12-16-27)21-36-29(19-23-7-3-1-4-8-23)31(38)32(39)30(20-24-9-5-2-6-10-24)37(33(36)40)22-26-13-17-28(35)18-14-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChI Key |
ICAZGZKNGRQKPM-ZRTHHSRSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)CC5=CC=CC=C5)O)O |
Origin of Product |
United States |
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